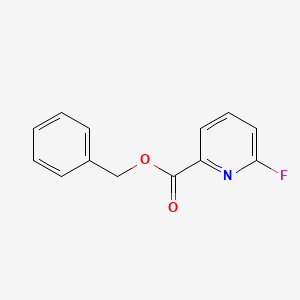

Benzyl 6-fluoropyridine-2-carboxylate

Description

Structure

2D Structure

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

benzyl 6-fluoropyridine-2-carboxylate |

InChI |

InChI=1S/C13H10FNO2/c14-12-8-4-7-11(15-12)13(16)17-9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

XOTKBAKHMILFSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=NC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Fischer Esterification

The carboxylic acid is refluxed with excess benzyl alcohol in toluene, using sulfuric acid as a catalyst. A Dean-Stark apparatus facilitates water removal, shifting equilibrium toward ester formation. This method yields 65–75% product but requires prolonged reaction times (12–18 hours) and high temperatures (110–120°C).

Acyl Chloride Intermediate

The carboxylic acid is first converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acyl chloride is then reacted with benzyl alcohol in the presence of a base (e.g., pyridine) to neutralize HCl. This two-step process achieves higher yields (80–85%) and shorter reaction times (4–6 hours total). For example, the EPA document highlights analogous benzyl ester syntheses using acyl chlorides derived from fluoropyridine carboxylic acids.

One-Pot Deoxyfluorination and Esterification Using Pentafluoropyridine

A novel method inspired by ACS Org. Lett. 2021 employs pentafluoropyridine (PFP) as a dual-purpose reagent. In this one-pot protocol, 6-hydroxypyridine-2-carboxylic acid undergoes deoxyfluorination with PFP in the presence of triethylamine, generating an acyl fluoride intermediate. Without isolation, benzyl alcohol is introduced to the reaction mixture, yielding the ester directly. The process avoids harsh conditions, operating at room temperature with a reaction time of 2–3 hours and yields up to 78%.

Mechanistic studies via ¹⁹F NMR confirm the formation of the acyl fluoride intermediate, which reacts efficiently with benzyl alcohol. This method is notable for its simplicity and reduced energy consumption, though the cost of PFP may limit large-scale applications.

Comparative Analysis of Synthetic Routes

The acyl chloride method offers the highest yield and scalability, making it preferable for industrial production. In contrast, the PFP-mediated route excels in energy efficiency but faces cost barriers.

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group or reduce other functional groups present in the molecule.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Benzyl 6-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:

Industry: It is employed in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism by which Benzyl 6-fluoropyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of benzyl 6-fluoropyridine-2-carboxylate, a comparative analysis with three analogous compounds is provided below.

Structural and Molecular Comparisons

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups | Substituents |

|---|---|---|---|---|---|

| This compound | C₁₃H₁₀FNO₂ | 231.23 | 1553407-80-9 | Ester | 6-Fluoro, pyridine |

| Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate | C₁₈H₂₀N₂O₂ | 296.36 | 1352499-04-7 | Ester | 6-Methyl, pyrrolidine |

| 6-Fluoropyridine-2-carboxamide | C₆H₅FNO | 138.11 | 1553407-80-9* | Amide | 6-Fluoro, pyridine |

Notes:

- Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate (CAS 1352499-04-7) shares the benzyl ester group but incorporates a pyrrolidine ring and a methyl-substituted pyridine, increasing its molecular weight and steric bulk .

Electronic and Reactivity Differences

- Fluorine vs. Methyl Substituents : The electron-withdrawing fluorine atom in this compound enhances the electrophilicity of the pyridine ring compared to the electron-donating methyl group in its pyrrolidine-containing analog. This difference influences reactivity in cross-coupling or nucleophilic substitution reactions .

- Ester vs. Amide Functional Groups : The benzyl ester group in the target compound offers greater hydrolytic stability under basic conditions compared to the amide group in 6-fluoropyridine-2-carboxamide, which may undergo hydrolysis or enzymatic cleavage .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 6-fluoropyridine-2-carboxylate, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with fluoropyridine derivatives. For example, coupling reactions using benzyl-protected intermediates under anhydrous conditions are common. Purification often employs column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product . Recrystallization from solvents like ethanol or dichloromethane may further enhance purity. Ensure reaction progress is monitored via TLC or HPLC .

Q. How is this compound characterized structurally and chemically post-synthesis?

- Methodological Answer : Characterization includes:

- Spectroscopy : , , and FT-IR to confirm functional groups and regiochemistry (e.g., fluorine substitution at the pyridine C6 position) .

- Mass Spectrometry : HRESIMS for exact mass verification (e.g., molecular ion peak at m/z 231.23 for ) .

- Elemental Analysis : Quantify C, H, N, and F content to validate stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Storage : Keep in sealed, light-resistant containers under dry, inert conditions (argon or nitrogen atmosphere) to prevent degradation .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) or organocatalysts for coupling steps. Optimize catalyst loading (0.5–5 mol%) and reaction time (12–48 hrs) .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reactivity and solubility.

- Temperature Control : Conduct reactions under reflux (80–120°C) or microwave-assisted conditions to accelerate kinetics . Monitor by in-situ FT-IR or GC-MS for real-time analysis.

Q. What strategies are effective for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 1–4 weeks. Analyze degradation products via LC-MS to identify hydrolytic pathways (e.g., ester cleavage) .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C) to guide storage and handling .

Q. How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. Measure IC values via dose-response curves .

- Molecular Docking : Perform computational modeling (AutoDock, Schrödinger Suite) to predict binding affinities at active sites. Validate with mutagenesis studies .

- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated oxidation and half-life .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields or physicochemical properties of this compound?

- Methodological Answer :

- Cross-Validation : Replicate published procedures with strict control of variables (e.g., solvent purity, inert atmosphere). Compare NMR spectra with literature data to confirm structural consistency .

- Statistical Analysis : Apply ANOVA to batch-to-batch yield variations. Identify outliers via Grubbs’ test .

- Collaborative Studies : Share samples with independent labs for inter-laboratory validation of melting points, solubility, or spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.